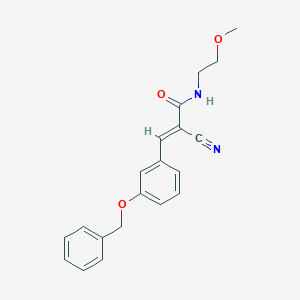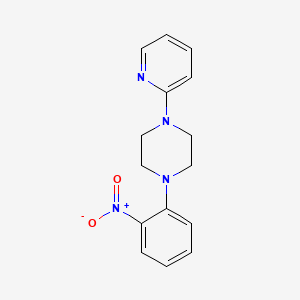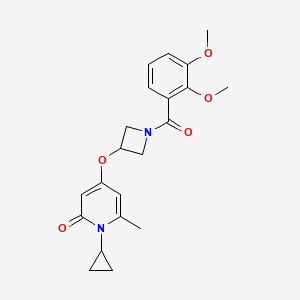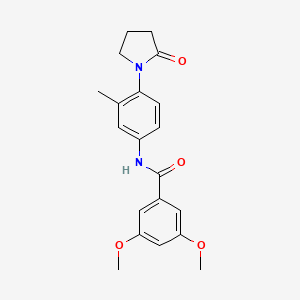
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide, also known as CEP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of propenamides and has been found to exhibit promising biological activity.
作用机制
The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide exerts its biological activity by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and fibrosis. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to activate the p38 MAPK signaling pathway, which plays a crucial role in the induction of apoptosis. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the TGF-β signaling pathway, which is a key regulator of fibrosis.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
实验室实验的优点和局限性
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to exhibit promising biological activity in various disease conditions. However, there are also some limitations associated with (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood, which makes it challenging to design experiments to study its biological activity. In addition, the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has not been fully evaluated, which makes it important to use caution when working with this compound.
未来方向
There are several future directions for research on (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. One possible direction is to investigate the potential therapeutic applications of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide in various disease conditions such as inflammatory diseases, cancer, and fibrosis. Another possible direction is to elucidate the exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and identify the signaling pathways involved in its biological activity. Furthermore, it is important to evaluate the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and determine the safe dosage for its use in humans. Overall, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has significant potential for therapeutic applications and warrants further investigation.
合成方法
The synthesis of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide involves the reaction of 3-(3-phenylmethoxyphenyl)prop-2-enenitrile with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 60°C for 24 hours, resulting in the formation of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide as a yellow solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activity. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
属性
IUPAC Name |
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-11-10-22-20(23)18(14-21)12-17-8-5-9-19(13-17)25-15-16-6-3-2-4-7-16/h2-9,12-13H,10-11,15H2,1H3,(H,22,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWROTYNLWZDA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)



![1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2425310.png)
![6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2425313.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)



![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)